molecular formula C25H22FNO4 B8216325 N-Fmoc-2-fluoro-4-methyl-L-phenylalanine

N-Fmoc-2-fluoro-4-methyl-L-phenylalanine

Cat. No.: B8216325
M. Wt: 419.4 g/mol
InChI Key: WAFOKNXXBHIZSA-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-2-fluoro-4-methyl-L-phenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a fluorine atom at the 2-position, and a methyl group at the 4-position of the phenylalanine backbone. It is primarily used in peptide synthesis and pharmaceutical research due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-2-fluoro-4-methyl-L-phenylalanine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. These methods ensure high yield and purity, making the compound suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: N-Fmoc-2-fluoro-4-methyl-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-Fmoc-2-fluoro-4-methyl-L-phenylalanine is widely used in peptide synthesis as a building block.

Biology: In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms. The presence of the fluorine atom can enhance the binding affinity and specificity of peptides to their targets .

Medicine: this compound is used in the development of peptide-based drugs. Its incorporation into therapeutic peptides can improve their pharmacokinetic properties, such as increased resistance to enzymatic degradation .

Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various bioactive peptides and small molecules .

Mechanism of Action

The mechanism of action of N-Fmoc-2-fluoro-4-methyl-L-phenylalanine involves its incorporation into peptides, where it can influence the overall structure and function of the peptide. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, enhancing the stability and binding affinity of the peptide to its target. The methyl group can also affect the hydrophobicity and conformation of the peptide, further modulating its biological activity .

Comparison with Similar Compounds

Uniqueness: N-Fmoc-2-fluoro-4-methyl-L-phenylalanine is unique due to the presence of both the fluorine and methyl groups, which can significantly influence the properties of peptides. This dual modification can enhance the stability, binding affinity, and biological activity of peptides compared to other similar compounds .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-4-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c1-15-10-11-16(22(26)12-15)13-23(24(28)29)27-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21,23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFOKNXXBHIZSA-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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